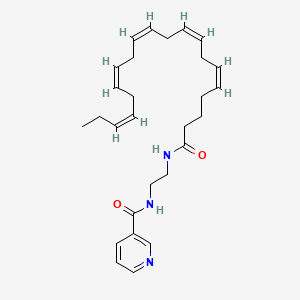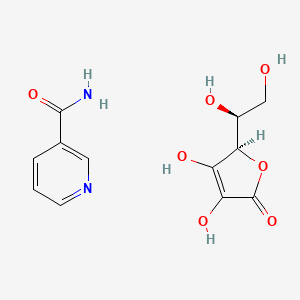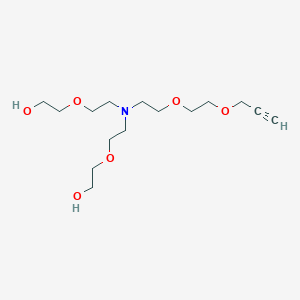
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
Übersicht
Beschreibung
“N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)” is a compound that involves two different PEG linkers: Propargyl-PEG2-alcohol and Propargyl-PEG1-alcohol . These are PEG linkers with a terminal alkyne group and an alcohol on the ends . The propargyl group undergoes Click Chemistry reactions with azides and forms a stable triazole moiety . The alcohol group can be further derivatized to various functional groups .
Wissenschaftliche Forschungsanwendungen
Carboxylative Cyclization and Carbonate Synthesis
- Propargylic alcohols, including derivatives similar to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), can be converted into cyclic carbonates using silver-catalyzed carboxylative cyclization with CO2. This offers a route to α-alkylidene cyclic carbonates, which are industrially relevant (Dabral et al., 2019).
Synthesis of Organic/Inorganic Hybrid Materials
- The compound has been utilized in the synthesis of organic/inorganic hybrid materials. An example is the creation of POSS-PEG architecture through Cu(I)-catalyzed alkyne−azide Huisgen 1,3-dipolar cycloaddition, demonstrating its versatility in material science applications (Mohammadi Ziarani et al., 2019).
Synthesis of Naphtho[b]cyclobutenes
- Benzene-bridged bis(propargyl alcohol)s, similar in structure to N-(Propargyl-PEG2)-N-bis(PEG1-alcohol), have been used in the synthesis of naphtho[b]cyclobutenes, a compound with potential applications in organic synthesis (Kitagaki et al., 2006).
Copper-Catalyzed Synthesis
- In a related context, copper-catalyzed synthesis involving propargylic alcohols has been reported for producing α-alkylidene cyclic carbonates, which could be relevant for industrial applications (Cervantes‐Reyes et al., 2021).
Synthesis of Heterobifunctional Poly(ethylene glycol)
- Novel propargyl-ended heterobifunctional poly(ethylene glycol) derivatives have been synthesized, showcasing the utility of propargyl-PEG in developing PEG-based bioconjugates for biomedical applications, hinting at its potential in medical research (Lu & Zhong, 2010).
Iron-Catalyzed C-O Bond Activation
- Iron-catalyzed reactions involving propargylic alcohols have been developed for synthesizing propargyl triazoles, which are valuable in further chemical syntheses (Yan et al., 2010).
Wirkmechanismus
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol)
is a polyethylene glycol (PEG) linker with a terminal alkyne group and an alcohol on the ends . Here’s a detailed explanation of its mechanism of action:
Target of Action
The primary targets of this compound are therapeutic agents such as proteins and peptides . The propargyl group allows for the selective conjugation of these bioactive molecules .
Mode of Action
The compound interacts with its targets through copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as click chemistry . This reaction provides a stable and bio-orthogonal linkage between the PEG and the therapeutic agent .
Biochemical Pathways
The compound affects the pathways related to drug delivery systems . The alcohol group can be further derivatized to various functional groups , which can influence different biochemical pathways.
Pharmacokinetics
Peg linkers like this one are generally known to improve the stability and prolong the circulation time of therapeutic agents in vivo .
Result of Action
The result of the compound’s action is the development of multifunctional drug delivery systems with potential applications in disease diagnosis, imaging, and therapy .
Eigenschaften
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethyl-[2-(2-prop-2-ynoxyethoxy)ethyl]amino]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO6/c1-2-8-19-14-15-22-11-5-16(3-9-20-12-6-17)4-10-21-13-7-18/h1,17-18H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYALILPHJRBSKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCO)CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Propargyl-PEG2)-N-bis(PEG1-alcohol) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



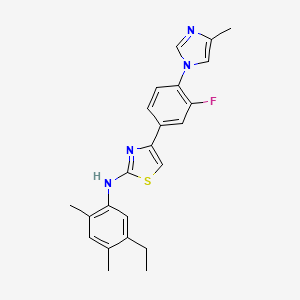


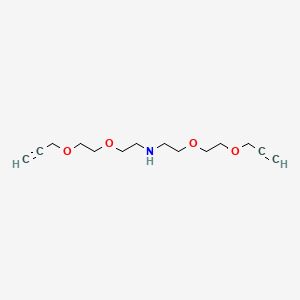
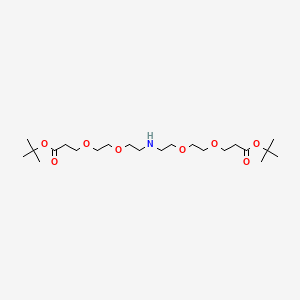


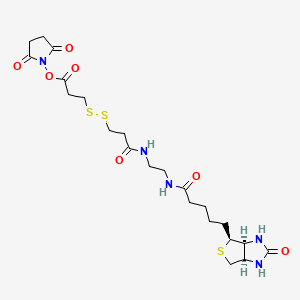
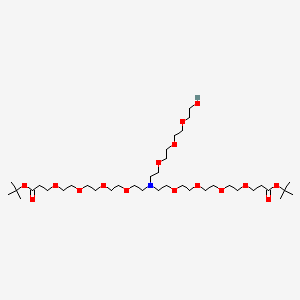
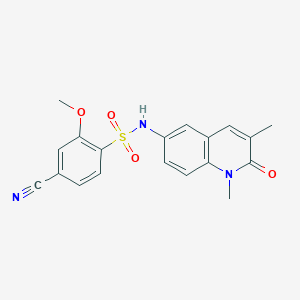
![(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B609571.png)
![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)
